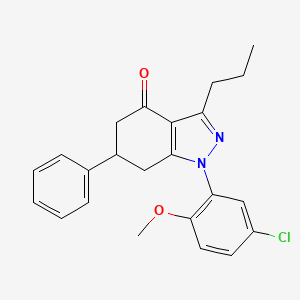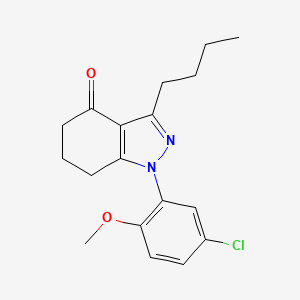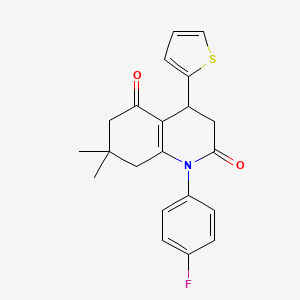![molecular formula C22H16F3N3O4 B4300156 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4300156.png)
4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide
Vue d'ensemble
Description
4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is an important enzyme in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of B-cell lymphomas and leukemias.
Mécanisme D'action
4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased activation of the NF-κB and MAPK pathways, which are important for cell survival and proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been shown to have potent activity against B-cell malignancies, with IC50 values in the low nanomolar range. In preclinical studies, 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. However, like all small molecule inhibitors, 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has limitations in terms of its ability to penetrate cell membranes and reach intracellular targets. In addition, the development of resistance to BTK inhibitors is a potential limitation, and ongoing research is focused on identifying strategies to overcome this.
Orientations Futures
For research on 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Clinical trials are ongoing to evaluate the safety and efficacy of 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide in patients with B-cell malignancies. In addition, combination therapy with other targeted agents, such as PI3K inhibitors and anti-CD20 antibodies, is being explored as a potential strategy to improve outcomes in patients with B-cell malignancies.
Applications De Recherche Scientifique
4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been shown to inhibit BTK signaling, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4/c1-13-6-7-15(12-19(13)28(31)32)21(30)27-18-5-3-2-4-17(18)26-20(29)14-8-10-16(11-9-14)22(23,24)25/h2-12H,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVBRGHVGTZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-butyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300076.png)
![4-pyridin-4-yl-10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B4300079.png)
![diethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300087.png)
![diethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300090.png)
![diethyl 5-amino-7-(4-hydroxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300095.png)
![6-ethyl 8-methyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300103.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4300107.png)

![5-({[(1-tert-butyl-1H-tetrazol-5-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4300127.png)

![4-(trifluoromethyl)-N-(2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B4300146.png)

![6-butyl 8-ethyl 5-amino-7-(4-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300167.png)
